2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one is a fluorinated organic compound characterized by the presence of five fluorine atoms attached to a cyclohexadienone ring. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one typically involves the fluorination of cyclohexadienone derivatives. One common method includes the use of bromopentafluorobenzene and n-butyllithium to prepare lithium pentafluorobenzene in situ. due to the instability and explosive nature of LiC6F5, a safer alternative involves the use of a Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar fluorination techniques under controlled conditions to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized cyclohexadienone derivatives .
Scientific Research Applications
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity is harnessed in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroanisole: Another fluorinated compound with similar properties but different applications.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: A brominated analog with distinct reactivity and uses.
Uniqueness
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Properties
CAS No. |
60890-52-0 |
---|---|
Molecular Formula |
C6HF5O |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
2,3,4,4,6-pentafluorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6HF5O/c7-2-1-6(10,11)5(9)3(8)4(2)12/h1H |
InChI Key |
GCUZGLMGGUIVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(C1(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.